molecular formula C9H19NO B1602823 2-Methyl-1-(piperidin-4-yl)propan-2-ol CAS No. 70724-77-5

2-Methyl-1-(piperidin-4-yl)propan-2-ol

Cat. No. B1602823
CAS RN: 70724-77-5
M. Wt: 157.25 g/mol
InChI Key: IVCYLVJSNXDJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(piperidin-4-yl)propan-2-ol , also known by its systematic name 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]oxazepin-3(4H)-one , is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It belongs to the class of alcohols and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of 2-Methyl-1-(piperidin-4-yl)propan-2-ol involves several steps. One notable method is the asymmetric transfer hydrogenation (ATH) reaction. In this process, the aldehyde precursor undergoes dynamic kinetic resolution using a chiral catalyst, resulting in the formation of the desired alcohol .


Physical And Chemical Properties Analysis

  • Density : Approximately 0.921 g/cm³ (predicted) .
  • Boiling Point : Predicted to be around 249.7°C .

properties

IUPAC Name

2-methyl-1-piperidin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)7-8-3-5-10-6-4-8/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYLVJSNXDJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593630
Record name 2-Methyl-1-(piperidin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperidin-4-yl)propan-2-ol

CAS RN

70724-77-5
Record name 2-Methyl-1-(piperidin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.69 g (2.7 mmol) of 1-t-butoxycarbonyl-4-(methoxycarbonylethyl)piperidine (Example 22, Step 2) in 26 mL of ether at 0° C. was added dropwise 2.8 mL (8.4 mmol) of CH3MgBr (3 M in ether) and the reaction mixture was warmed slowly to rt. After stirring at rt for 6 h, the reaction was quenched by addition of 20 mL of sat'd NH4Cl solution and the mixture was stirred overnight. The mixture was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes-:ethyl acetate, 3:1) to give 0.5 g of the title compound.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8.5 g of benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate in 120 mL of methanol was added 500 mg of 10% palladium-carbon, followed by stirring under a hydrogen atmosphere at room temperature for 1 day. Insoluble material was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to obtain 5.6 g of 2-methyl-1-(piperidin-4-yl)-2-propanol as a white solid.
Name
benzyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(piperidin-4-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(piperidin-4-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-(piperidin-4-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(piperidin-4-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-(piperidin-4-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-(piperidin-4-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.